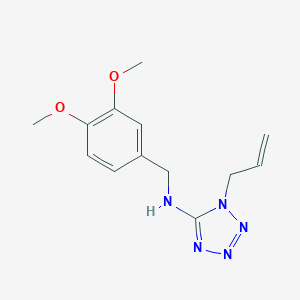![molecular formula C11H16N6S B499704 {3-[(1-METHYL-1H-1,2,3,4-TETRAZOL-5-YL)SULFANYL]PROPYL}[(PYRIDIN-3-YL)METHYL]AMINE](/img/structure/B499704.png)
{3-[(1-METHYL-1H-1,2,3,4-TETRAZOL-5-YL)SULFANYL]PROPYL}[(PYRIDIN-3-YL)METHYL]AMINE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
{3-[(1-METHYL-1H-1,2,3,4-TETRAZOL-5-YL)SULFANYL]PROPYL}[(PYRIDIN-3-YL)METHYL]AMINE is a complex organic compound that features a tetrazole ring, a pyridine ring, and a thioether linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of {3-[(1-METHYL-1H-1,2,3,4-TETRAZOL-5-YL)SULFANYL]PROPYL}[(PYRIDIN-3-YL)METHYL]AMINE typically involves multiple steps. One common method includes the nucleophilic substitution reaction where a pyridine derivative is reacted with a thioether-tetrazole compound under controlled conditions. The reaction is often carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic attack.
Industrial Production Methods
Industrial production of this compound may involve the use of continuous flow reactors to ensure consistent quality and yield. The process may also include purification steps such as recrystallization or chromatography to obtain the desired product in high purity.
Chemical Reactions Analysis
Types of Reactions
{3-[(1-METHYL-1H-1,2,3,4-TETRAZOL-5-YL)SULFANYL]PROPYL}[(PYRIDIN-3-YL)METHYL]AMINE can undergo various chemical reactions, including:
Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitro group, if present, can be reduced to an amine using reducing agents such as palladium on carbon (Pd/C) and hydrogen gas.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the pyridine ring, using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Palladium on carbon (Pd/C), hydrogen gas.
Substitution: Alkyl halides, acyl chlorides.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Alkylated or acylated derivatives.
Scientific Research Applications
{3-[(1-METHYL-1H-1,2,3,4-TETRAZOL-5-YL)SULFANYL]PROPYL}[(PYRIDIN-3-YL)METHYL]AMINE has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive molecule with antibacterial, antifungal, and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.
Industry: Utilized in the development of new materials with specific properties, such as conductivity or catalytic activity.
Mechanism of Action
The mechanism of action of {3-[(1-METHYL-1H-1,2,3,4-TETRAZOL-5-YL)SULFANYL]PROPYL}[(PYRIDIN-3-YL)METHYL]AMINE involves its interaction with specific molecular targets. The tetrazole ring can mimic carboxylic acids, allowing the compound to bind to enzymes or receptors that recognize carboxylate groups. This interaction can inhibit or modulate the activity of these targets, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
1-methyl-1H-tetrazole-5-thiol: Shares the tetrazole ring and thioether linkage.
Pyridin-3-ylmethylamine: Contains the pyridine ring and amine group.
Uniqueness
{3-[(1-METHYL-1H-1,2,3,4-TETRAZOL-5-YL)SULFANYL]PROPYL}[(PYRIDIN-3-YL)METHYL]AMINE is unique due to the combination of the tetrazole ring, thioether linkage, and pyridine ring in a single molecule. This unique structure imparts specific chemical and biological properties that are not observed in simpler analogs.
Properties
Molecular Formula |
C11H16N6S |
|---|---|
Molecular Weight |
264.35g/mol |
IUPAC Name |
3-(1-methyltetrazol-5-yl)sulfanyl-N-(pyridin-3-ylmethyl)propan-1-amine |
InChI |
InChI=1S/C11H16N6S/c1-17-11(14-15-16-17)18-7-3-6-13-9-10-4-2-5-12-8-10/h2,4-5,8,13H,3,6-7,9H2,1H3 |
InChI Key |
VDDMWUCSEXHYKZ-UHFFFAOYSA-N |
SMILES |
CN1C(=NN=N1)SCCCNCC2=CN=CC=C2 |
Canonical SMILES |
CN1C(=NN=N1)SCCCNCC2=CN=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[(3,4-dimethoxyphenyl)methyl]-1,2-dihydroacenaphthylen-5-amine](/img/structure/B499621.png)
![N-{2-chloro-4-[(4-methoxybenzyl)amino]phenyl}-2-furamide](/img/structure/B499622.png)
![1-[2-(benzyloxy)-3-ethoxyphenyl]-N-(furan-2-ylmethyl)methanamine](/img/structure/B499624.png)
![N-(1,3-benzodioxol-5-ylmethyl)-2-[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]ethanamine](/img/structure/B499625.png)
![2-[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]-N-(pyridin-3-ylmethyl)ethanamine](/img/structure/B499626.png)
![N-[4-(methylsulfanyl)benzyl]-2-[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]ethanamine](/img/structure/B499627.png)
![N-(2-chloro-6-fluorobenzyl)-3-[(1-methyl-1H-tetrazol-5-yl)sulfanyl]propan-1-amine](/img/structure/B499628.png)
![3-[(1-methyl-1H-tetrazol-5-yl)sulfanyl]-N-[4-(propan-2-yl)benzyl]propan-1-amine](/img/structure/B499630.png)
![N-{[4-(BENZYLOXY)-3-METHOXYPHENYL]METHYL}-1-(PROP-2-EN-1-YL)-1,2,3,4-TETRAZOL-5-AMINE](/img/structure/B499634.png)
![N-{2-[(2-fluorobenzyl)oxy]benzyl}-2-[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]ethanamine](/img/structure/B499637.png)
![N-(3-bromobenzyl)-2-[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]ethanamine](/img/structure/B499638.png)
![2-[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]-N-[4-(thiophen-2-ylmethoxy)benzyl]ethanamine](/img/structure/B499641.png)
![{[5-(2-FLUOROPHENYL)FURAN-2-YL]METHYL}({2-[(1-PHENYL-1H-1,2,3,4-TETRAZOL-5-YL)SULFANYL]ETHYL})AMINE](/img/structure/B499642.png)

